Methyl 3-({3-[5-(3,4-dimethylphenyl)furan-2-yl]propanoyl}amino)benzoate
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Overview
Description
METHYL 3-{3-[5-(3,4-DIMETHYLPHENYL)FURAN-2-YL]PROPANAMIDO}BENZOATE is a complex organic compound that features a furan ring, a benzoate ester, and a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{3-[5-(3,4-DIMETHYLPHENYL)FURAN-2-YL]PROPANAMIDO}BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 3,4-Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the furan ring is alkylated with 3,4-dimethylphenyl chloride in the presence of a Lewis acid catalyst.
Formation of the Propanamide Linkage: The propanamide linkage is formed by reacting the furan derivative with 3-bromopropanoic acid, followed by amidation.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{3-[5-(3,4-DIMETHYLPHENYL)FURAN-2-YL]PROPANAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nucleophilic substitutions can be carried out using nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
METHYL 3-{3-[5-(3,4-DIMETHYLPHENYL)FURAN-2-YL]PROPANAMIDO}BENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of METHYL 3-{3-[5-(3,4-DIMETHYLPHENYL)FURAN-2-YL]PROPANAMIDO}BENZOATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and aromatic groups can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
METHYL 3-{3-[5-(3,4-DIMETHYLPHENYL)THIOPHEN-2-YL]PROPANAMIDO}BENZOATE: Similar structure but with a thiophene ring instead of a furan ring.
METHYL 3-{3-[5-(3,4-DIMETHYLPHENYL)PYRROLE-2-YL]PROPANAMIDO}BENZOATE: Contains a pyrrole ring instead of a furan ring.
Uniqueness
METHYL 3-{3-[5-(3,4-DIMETHYLPHENYL)FURAN-2-YL]PROPANAMIDO}BENZOATE is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it distinct from similar compounds with different heterocyclic rings.
Properties
Molecular Formula |
C23H23NO4 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
methyl 3-[3-[5-(3,4-dimethylphenyl)furan-2-yl]propanoylamino]benzoate |
InChI |
InChI=1S/C23H23NO4/c1-15-7-8-17(13-16(15)2)21-11-9-20(28-21)10-12-22(25)24-19-6-4-5-18(14-19)23(26)27-3/h4-9,11,13-14H,10,12H2,1-3H3,(H,24,25) |
InChI Key |
PSZMDYZSXJNSPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC(=C3)C(=O)OC)C |
Origin of Product |
United States |
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